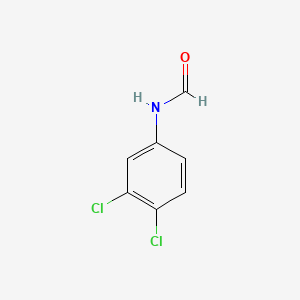

3',4'-Dichloroformanilide

Description

Significance of Aryl Formamides in Contemporary Organic Synthesis and Environmental Chemistry Research

Aryl formamides, also known as formanilides, are a class of organic compounds that have garnered considerable attention in modern chemical research. In organic synthesis, they serve as valuable intermediates for the creation of a wide array of more complex molecules. acs.orgnih.gov Their utility extends to the synthesis of nitrogen-bridged heterocycles, N,N-diaryl ureas, quinolone antibiotics, and various agents used in cancer chemotherapy. acs.orgnih.gov Furthermore, formanilides are precursors for producing aryl isocyanides, formamidines, and oxazolidinones, and are used as reagents in specific chemical transformations like the Vilsmeier-Haack reaction. acs.orgnih.gov The formyl group can also act as a protecting group for amines during multi-step peptide synthesis. scholarsresearchlibrary.com

In the realm of environmental chemistry, the study of aryl formamides is often linked to the biodegradation of pollutants. uwinnipeg.ca Many widely used herbicides and industrial chemicals break down in the environment into various metabolites, including substituted formanilides. Understanding the formation, fate, and potential impact of these transformation products is crucial for a comprehensive assessment of environmental contamination and risk.

Historical Perspectives on Formylation Reactions of Substituted Aniline (B41778) Derivatives

The formylation of amines, the process of adding a formyl group (-CHO) to a nitrogen atom, is a fundamental reaction in organic chemistry. Historically, a variety of reagents and methods have been developed to achieve this transformation for aniline and its substituted derivatives. Early methods involved the use of formylating agents like chloral (B1216628) or simply heating the amine with formic acid. mdpi.com Over the years, numerous approaches have been reported, utilizing reagents such as acetic formic anhydride (B1165640), activated formic acid esters, and ammonium (B1175870) formate (B1220265). scholarsresearchlibrary.comresearchgate.net

The evolution of these methods has been driven by the need for greater efficiency, milder reaction conditions, and improved selectivity. For instance, early procedures could be harsh and sometimes resulted in unwanted side reactions. dss.go.th Research in the mid-20th century explored mixtures like formic acid and acetic anhydride. dss.go.th More recent developments have focused on catalyst- and solvent-free methods, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), and the application of environmentally benign solvents such as polyethylene (B3416737) glycol (PEG). acs.orgresearchgate.net Catalytic systems involving various metals have also been introduced to facilitate the N-formylation of anilines efficiently. nih.govmdpi.com

Overview of 3',4'-Dichloroformanilide in Academic Investigations and its Research Relevance

3',4'-Dichloroformanilide is a specific aryl formamide (B127407) that holds particular relevance in academic and environmental research. Its primary significance stems from its role as a key metabolite and degradation product of several commercially important compounds, most notably the herbicide Diuron and the industrial chemical 3,4-dichloroaniline (B118046) (3,4-DCA). vulcanchem.comresearchgate.nettandfonline.com Consequently, the detection and study of 3',4'-dichloroformanilide in environmental samples provide insights into the degradation pathways and environmental persistence of these parent pollutants. vulcanchem.comtandfonline.com Its presence serves as an indicator of the biotransformation of certain phenylurea herbicides in soil and aquatic systems. The compound is also used as a reference standard in analytical chemistry for monitoring these degradation processes. biomall.in

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKFBCXCSGVNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203161 | |

| Record name | Formamide, N-(3,4-dichlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-15-5 | |

| Record name | N-(3,4-Dichlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichloroformanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(3,4-dichlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DICHLOROFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Biotransformation and Metabolic Pathways of 3 ,4 Dichloroformanilide

Formation of 3',4'-Dichloroformanilide as a Metabolite of 3,4-Dichloroaniline (B118046)

3',4'-Dichloroformanilide is not typically applied directly to the environment but is formed through the metabolic activity of various organisms on its precursor, 3,4-dichloroaniline. vulcanchem.com This biotransformation represents a specific pathway in the complex degradation process of chlorinated anilines.

The microbial degradation of dichloroanilines in soil and aquatic environments is a key process influencing their persistence and fate. researchgate.net Bacteria, fungi, and algae have developed various strategies to metabolize these compounds. Common bacterial degradation pathways for chloroanilines involve initial oxidative deamination to form corresponding chlorocatechols, which are then funneled into the ortho- or meta-cleavage pathways for ring fission. researchgate.net

However, alongside these catabolic routes, detoxification mechanisms such as N-acetylation and N-formylation are also observed. uef.firesearchgate.netnih.gov These reactions convert the aniline (B41778) group into an anilide, which can alter the compound's toxicity and environmental behavior. For instance, the bacterium Bacillus megaterium IMT21 has been shown to degrade 3,4-DCA via a dichloroacetanilide intermediate. microbiologyresearch.org Similarly, fungal species isolated from winery wastes, including Aspergillus niger and Fusarium sp., can transform 3,4-DCA into 3,4-dichloroacetanilide through N-acetylation. nih.gov The formation of 3',4'-dichloroformanilide represents an analogous N-formylation detoxification pathway, converting 3,4-DCA into a formamide (B127407) derivative. vulcanchem.comresearchgate.net

Table 1: Examples of Microorganisms Involved in the Biotransformation of 3,4-Dichloroaniline

| Microorganism | Metabolic Pathway/Reaction | Key Metabolites | Source |

|---|---|---|---|

| Chlorella pyrenoidosa (Green Alga) | N-Formylation and N-Acetylation | 3',4'-Dichloroformanilide, 3,4-Dichloroacetanilide | researchgate.netnih.gov |

| Bacillus megaterium IMT21 (Bacterium) | N-Acetylation | 3,4-Dichloroacetanilide | microbiologyresearch.org |

| Fusarium sp. (Fungus) | N-Acetylation, Oxidation, Polymerization | 3,4-Dichloroacetanilide, Tetrachloroazobenzene, Tetracloroazoxybenzene | nih.gov |

| Rhodococcus sp. strain 2 (Bacterium) | Reductive Deamination, N-Acetylation, Condensation | 1,2-Dichlorobenzene, 3,4-Dichloroacetanilide | oup.com |

| Phanerochaete chrysosporium (Fungus) | Oligomerization/Polymerization | 3,4,3′,4′-Tetrachloroazobenzene | nih.gov |

A notable example of 3',4'-dichloroformanilide formation is the biotransformation of 3,4-DCA by the freshwater green alga Chlorella pyrenoidosa. researchgate.netnih.gov In a laboratory study, C. pyrenoidosa was incubated with 3,4-DCA at a concentration of 4.6 μg/mL. vulcanchem.comresearchgate.net Over a seven-day period, the alga was able to remove 78.4% of the initial 3,4-DCA from the culture medium. vulcanchem.comresearchgate.netnih.gov

Analysis of the medium using liquid chromatography-electrospray ionization-mass spectrometry identified two major metabolites: 3',4'-dichloroformanilide and 3,4-dichloroacetanilide. researchgate.netnih.gov While 3,4-dichloroacetanilide was detected at a final concentration of 0.56 μg/mL, 3',4'-dichloroformanilide was found at a lower level, detected only in the 7-day culture sample. researchgate.net The formation of these N-acylated products is considered an unusual but significant detoxification mechanism employed by the alga, converting the more toxic 3,4-DCA into less harmful derivatives. vulcanchem.comresearchgate.net

**Table 2: Biodegradation of 3,4-DCA by *Chlorella pyrenoidosa***

| Parameter | Value | Source |

|---|---|---|

| Initial 3,4-DCA Concentration | 4.6 μg/mL | vulcanchem.comresearchgate.net |

| Incubation Period | 7 days | researchgate.net |

| Removal Percentage of 3,4-DCA | 78.4% | researchgate.netnih.gov |

| Identified Metabolite 1 | 3',4'-Dichloroformanilide | researchgate.netnih.gov |

| Identified Metabolite 2 | 3,4-Dichloroacetanilide | researchgate.netnih.gov |

| Final Concentration of 3,4-Dichloroacetanilide | 0.56 μg/mL | researchgate.net |

Microbial Degradation Pathways of Dichloroanilines in Environmental Systems

Further Metabolic Fates and Subsequent Transformation Products in Biological Systems

Once formed, 3',4'-dichloroformanilide and other primary metabolites can undergo further transformations, leading to a variety of subsequent products or becoming integrated into environmental matrices.

The formation of 3,4-dichloroacetanilide often occurs alongside 3',4'-dichloroformanilide during the biotransformation of 3,4-DCA. researchgate.netnih.gov As observed in the Chlorella pyrenoidosa study, both N-formylation and N-acetylation can act as concurrent detoxification pathways. researchgate.net The acetylation of 3,4-DCA is a more commonly reported transformation. Several bacterial strains have demonstrated the ability to acetylate 3,4-DCA under co-metabolic conditions. Fungi such as Aspergillus niger and Fusarium sp. also produce 3,4-dichloroacetanilide as a major metabolite from 3,4-DCA. nih.gov This acetylation step is believed to reduce the toxicity of the parent aniline and may precede further degradation or polymerization reactions. uef.firesearchgate.net

An important environmental fate for aniline degradation intermediates is their potential to undergo condensation and polymerization reactions. These processes can lead to the formation of larger, more complex, and often highly persistent molecules. For example, under certain conditions, chlorinated anilines can dimerize to form azo compounds. The white-rot fungus Phanerochaete chrysosporium has been shown to oligomerize chlorinated anilines, resulting in products such as the highly toxic 3,4,3′,4′-tetrachloroazobenzene. nih.gov

Similarly, studies with Fusarium cultures degrading 3,4-DCA identified not only 3,4-dichloroacetanilide but also the condensation products tetrachloroazobenzene and tetracloroazoxybenzene. nih.gov Anaerobic transformation by Rhodococcus sp. also yielded a condensation product, 3,4-dichloro-N-(3,4-dichlorophenyl)benzamide. oup.com These reactions can lead to the formation of "bound residues" where the aniline moiety becomes covalently linked to soil organic matter, such as humic substances, significantly affecting its long-term environmental fate and bioavailability.

Formation of 3,4-Dichloroacetanilide during Biotransformation Processes

Environmental Fate Studies of N-Formyl Anilides in Aquatic and Sediment Systems

The environmental fate of N-formyl anilides like 3',4'-dichloroformanilide is intrinsically linked to the fate of other anilide compounds in soil and water. The transformation of an aniline to an anilide changes its physicochemical properties, which in turn affects its behavior in the environment. Generally, the fate of anilide herbicides in soil and aquatic systems is governed by processes of adsorption, microbial degradation, and mobility. nih.gov

Factors such as soil type, organic matter content, temperature, and moisture content can significantly influence the persistence of these compounds. nih.govresearchgate.net Increasing temperature and soil moisture has been shown to shorten the half-lives of anilide herbicides. nih.gov The addition of plant materials to soil can enhance the adsorption of anilides and increase their degradation rates, likely due to stimulated microbial activity. researchgate.net

The formation of 3',4'-dichloroformanilide is considered a detoxification step, suggesting that it may be less mobile or more susceptible to further degradation or incorporation into soil and sediment organic matter compared to its parent compound, 3,4-DCA. uef.firesearchgate.net However, specific studies focusing solely on the persistence and transport of 3',4'-dichloroformanilide in environmental compartments are limited, and its fate is often inferred from the broader behavior of anilide transformation products.

Rates and Extent of Biodegradation in Simulated Environmental Conditions

Direct studies on the biodegradation rates of 3',4'-dichloroformanilide are scarce. However, its formation as a metabolite provides insight into its persistence and the conditions under which it is transformed. In a study investigating the degradation of 3,4-DCA by the green alga Chlorella pyrenoidosa, 3',4'-dichloroformanilide was identified as a major metabolite. The removal of 3,4-DCA reached 78.4% over a 7-day period, indicating that under these simulated aquatic conditions, the transformation to its formylated derivative is a significant pathway.

Another study using the bacterium Bacillus megaterium IMT21, isolated from soil with a history of herbicide exposure, also identified 3',4'-dichloroacetanilide as a metabolite of 3,4-DCA degradation, suggesting that N-acylation is a common bacterial transformation strategy. This particular strain was capable of mineralizing several dichloroaniline isomers, utilizing them as sole sources of carbon and energy. The degradation of 3,4-DCA in these systems implies the subsequent, though potentially slower, degradation of its metabolites like 3',4'-dichloroformanilide.

**Table 1: Biodegradation of 3,4-Dichloroaniline by *Chlorella pyrenoidosa***

Analysis of Microbial Community Adaptation and its Influence on Degradation Dynamics

The microbial communities responsible for the degradation of chloroanilines, and by extension their formylated derivatives, are diverse and adaptable. The presence of these compounds can lead to shifts in the microbial population structure, favoring organisms capable of utilizing them as a carbon or nitrogen source. nih.gov

A microbial consortium consisting of nine bacterial genera, including Acidovorax, Pseudomonas, Rhodococcus, and Xanthomonas, demonstrated the ability to completely degrade propanil (B472794) and its primary metabolite, 3,4-DCA, in a biofilm reactor. nih.gov The operational conditions, such as the feeding strategy, significantly influenced the degradation kinetics and the microbial community composition. nih.gov A fed-batch operation with lower initial propanil concentrations resulted in faster degradation of both propanil and 3,4-DCA, suggesting that high concentrations of the parent compound can be inhibitory to the degrading microbial population. nih.gov

The adaptation of microbial communities to chloroanilines is a key factor in their environmental persistence. In soils with a history of herbicide application, microbial populations often exhibit enhanced degradation capabilities. oup.com The isolation of strains like Bacillus megaterium IMT21, which can mineralize various DCA isomers, from such environments is a testament to this adaptation. The degradation of 3,4-DCA by this strain proceeds via the formation of 3',4'-dichloroacetanilide, indicating that the enzymatic machinery for N-acylation becomes a significant metabolic pathway within the adapted community. The dynamics of 3',4'-dichloroformanilide degradation are therefore dependent on the presence and activity of these adapted microbial consortia.

Elucidation of Enzymatic Mechanisms Governing N-Formyl Anilide Biotransformation

The biotransformation of 3',4'-dichloroformanilide back to 3,4-dichloroaniline is a hydrolysis reaction, likely catalyzed by a class of enzymes known as amidases or, more specifically, formamidases. These enzymes act on carbon-nitrogen bonds in linear amides. wikipedia.org

While the specific enzyme responsible for the hydrolysis of 3',4'-dichloroformanilide has not been isolated and characterized, information can be inferred from enzymes with similar functions. For instance, arylformamidase (EC 3.5.1.9) catalyzes the hydrolysis of N-formyl-L-kynurenine to formate (B1220265) and L-kynurenine and is known to act on other aromatic formylamines. This suggests that a similar enzyme could be responsible for the deformylation of 3',4'-dichloroformanilide.

Another relevant enzyme is formylaspartate deformylase (EC 3.5.1.8), which hydrolyzes N-formyl-L-aspartate to formate and L-aspartate. wikipedia.org This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds in linear amides. wikipedia.org The existence of such enzymes in microbial metabolic pathways for amino acids and other compounds supports the hypothesis that a specific amidase is responsible for the hydrolysis of 3',4'-dichloroformanilide in the environment.

Furthermore, some N-carbamoyl-L-amino-acid hydrolases (EC 3.5.1.87) have been shown to hydrolyze formyl and acetyl derivatives in addition to their primary substrates. qmul.ac.uk This broad substrate specificity suggests that enzymes within the amidase family could possess the capability to act on xenobiotic compounds like 3',4'-dichloroformanilide. The enzymatic reaction would involve the addition of a water molecule across the amide bond, releasing formic acid and 3,4-dichloroaniline, which can then be further degraded by the microbial community.

Table 2: Chemical Compounds Mentioned

Advanced Analytical Approaches in the Study of 3 ,4 Dichloroformanilide and Its Transformations

Application of Liquid Chromatography-Mass Spectrometry for Metabolite Profiling and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of 3',4'-Dichloroformanilide and its metabolites. wikipedia.org This powerful combination allows for the separation of complex mixtures and the sensitive and selective identification of individual components. wikipedia.org

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Structural Elucidation of Transformation Products

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, non-volatile molecules, making it ideal for studying the transformation products of 3',4'-Dichloroformanilide. uni-rostock.deresearchgate.net ESI-MS facilitates the transfer of ions from solution to the gaseous phase with minimal fragmentation, allowing for the determination of molecular weights and the structural elucidation of metabolites. nih.gov

In a notable study, ESI-MS was instrumental in identifying 3',4'-dichloroformanilide as a major metabolite during the biodegradation of 3,4-dichloroaniline (B118046) (3,4-DCA) by the green alga Chlorella pyrenoidosa. nih.gov The mass spectrum obtained through ESI-MS provided the key data for confirming the structure of this transformation product. Further research has demonstrated the capability of ESI-MS, especially when coupled with high-resolution mass spectrometry (HRMS), to identify a wide array of transformation products in complex environmental and biological samples. mdpi.com The high accuracy and sensitivity of this technique are crucial for elucidating the metabolic pathways of 3',4'-Dichloroformanilide.

| Transformation Product | Parent Compound | Analytical Technique | Key Finding | Reference |

| 3',4'-Dichloroformanilide | 3,4-Dichloroaniline | LC-ESI-MS | Identified as a major metabolite in the biodegradation of 3,4-DCA by Chlorella pyrenoidosa. | nih.gov |

| 3,4-Dichloroacetanilide | 3,4-Dichloroaniline | LC-ESI-MS | Identified as another major, less toxic metabolite alongside 3',4'-dichloroformanilide. | nih.gov |

Quantitative Analysis Methodologies for Tracing Dichloroformanilide in Research Samples

Accurate quantification of 3',4'-Dichloroformanilide in various matrices is essential for understanding its environmental fate and toxicological impact. LC-MS/MS, often utilizing a triple quadrupole mass spectrometer, is a widely adopted method for targeted quantitative analysis due to its high selectivity and sensitivity. nih.gov This technique operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte of interest are monitored, significantly reducing background noise and enhancing quantification accuracy. nih.gov

The development of robust quantitative methods requires careful optimization of several parameters, including chromatographic conditions and mass spectrometric settings. Method validation is a critical step to ensure the reliability of the data, encompassing assessments of linearity, accuracy, precision, and the limit of quantitation (LOQ). ctgb.nleurachem.org For instance, a validated LC-MS/MS method was developed for the simultaneous determination of 3,4-dichloroaniline and 3,5-dichloroaniline (B42879) in chives, demonstrating satisfactory accuracy and precision. mdpi.com Similar methodologies can be adapted for the precise quantification of 3',4'-dichloroformanilide in various research samples, including environmental and biological matrices.

| Parameter | Description | Importance in Quantitative Analysis |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Establishes the concentration range over which the method is accurate. |

| Accuracy | The closeness of the measured value to the true value. | Ensures the reliability of the measured concentrations. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Indicates the reproducibility of the method. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Defines the lower limit of the method's applicability. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes in Environmental Studies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. bsip.res.in For non-volatile compounds like 3',4'-Dichloroformanilide, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. researchgate.net GC-MS is frequently employed in environmental monitoring to detect and quantify pollutants in various matrices such as water, soil, and air. mdpi.com

The process involves separating compounds in a gaseous mobile phase based on their physicochemical properties as they pass through a capillary column. bsip.res.in The separated compounds are then ionized, typically by electron ionization (EI), which provides detailed fragmentation patterns that are highly characteristic of the compound's structure, aiding in its identification. researchgate.net GC-MS has been successfully used for the determination of various environmental contaminants, including dichlorobenzenes and their transformation products. cdc.gov For complex environmental samples, sample preparation techniques like solid-phase extraction (SPE) are often used to concentrate the analytes and remove interfering substances prior to GC-MS analysis. mdpi.com

Chromatographic Separation Techniques for Complex Environmental and Synthetic Mixtures

Chromatographic techniques are fundamental for separating the components of complex mixtures, a crucial step before identification and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Detection

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org Various HPLC modes, such as reversed-phase, normal-phase, and ion-exchange chromatography, can be employed depending on the polarity and charge of the analytes. conquerscientific.com

For the analysis of 3',4'-Dichloroformanilide and its transformation products, reversed-phase HPLC is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. conquerscientific.comsielc.com The separation is based on the hydrophobicity of the compounds. conquerscientific.com The separated components are then detected by various detectors, with UV detectors being common. wikipedia.org HPLC methods can be optimized for the separation of complex mixtures containing the parent compound and its various metabolites, providing the necessary resolution for subsequent analysis by mass spectrometry. nih.gov

Thin-Layer Chromatography (TLC) in the Monitoring of Degradation Processes

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and degradation processes. wikipedia.org It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase) and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). wikipedia.org

TLC can be effectively used to track the degradation of 3',4'-Dichloroformanilide by observing the disappearance of the parent compound spot and the appearance of new spots corresponding to its degradation products over time. researchgate.net By comparing the retention factor (Rf) values of the spots with those of known standards, a preliminary identification of the products can be made. Although less quantitative than HPLC or GC, TLC is an invaluable tool for quickly assessing the extent of degradation and for optimizing the conditions of degradation studies. wikipedia.orgrochester.edu In some cases, TLC has been used to identify and quantify degradation products in various samples. plos.org

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) for Monitoring Reaction Progress and Compound Presence

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely accessible analytical technique employed to monitor the progress of chemical reactions and to determine the presence and concentration of specific compounds. technologynetworks.com The method is based on the principle that molecules containing chromophores—parts of a molecule that absorb light—absorb distinct wavelengths of UV or visible light. msu.edu The amount of light absorbed (absorbance) is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law. This characteristic allows researchers to track the depletion of a reactant or the formation of a product by measuring the change in absorbance at a specific wavelength over time. technologynetworks.comnih.gov

In the context of 3',4'-Dichloroformanilide, UV-Vis spectroscopy serves as a valuable tool for studying its formation and subsequent transformation, such as hydrolysis. 3',4'-Dichloroformanilide is a known transformation product of certain phenylamide herbicides. Its own degradation, primarily through hydrolysis, leads to the formation of 3,4-dichloroaniline (DCA). pakbs.orgscielo.brebi.ac.uk Both 3',4'-Dichloroformanilide and its degradation product, 3,4-dichloroaniline, possess aromatic ring structures that act as chromophores, making them suitable for UV-Vis analysis.

The monitoring process involves recording the UV-Vis spectrum of the reaction mixture at regular intervals. As the reaction proceeds, the concentration of 3',4'-Dichloroformanilide decreases, while the concentration of 3,4-dichloroaniline increases. This change is reflected in the UV-Vis spectrum by a decrease in the absorbance at the maximum absorption wavelength (λmax) of the parent compound and a concurrent increase in absorbance at the λmax of the product. researchgate.net For instance, studies on the degradation of the related herbicide propanil (B472794), which also yields 3,4-dichloroaniline, rely on monitoring these spectral shifts to determine reaction kinetics. scielo.brscielo.br

The distinct spectral properties of the reactant and product are key to this analysis. While both compounds absorb in the UV region, their λmax values and molar absorptivity coefficients differ due to the influence of the substituent group on the aniline (B41778) nitrogen. The formyl group in 3',4'-Dichloroformanilide modifies the electronic properties of the chromophore compared to the simple amino group in 3,4-dichloroaniline. This allows for the selection of specific wavelengths where one compound absorbs strongly while the other absorbs weakly, enabling selective monitoring.

| Compound | Typical λmax (nm) | Rationale |

| 3',4'-Dichloroformanilide | ~255 - 265 nm | The formanilide (B94145) structure typically exhibits a primary absorption band in this region due to π → π* transitions within the substituted benzene (B151609) ring. |

| 3,4-Dichloroaniline (DCA) | ~280 - 290 nm | The presence of the amino group causes a bathochromic (red) shift compared to the formanilide, a common characteristic for anilines. Studies on similar compounds like 2,4-dichlorophenol (B122985) show a λmax at 285 nm. iasks.org |

Table 1: Representative UV-Vis Absorption Maxima (λmax) for 3',4'-Dichloroformanilide and its Primary Transformation Product. These values are typical for the chromophore structures in a neutral aqueous or alcoholic solvent.

By tracking the absorbance at these wavelengths, a kinetic profile of the transformation can be constructed. For example, monitoring the decrease in absorbance around 260 nm would correlate with the consumption of 3',4'-Dichloroformanilide, while an increase in absorbance near 285 nm would indicate the formation of 3,4-dichloroaniline. This approach provides detailed insights into reaction rates and mechanisms.

| Time (minutes) | Absorbance at 260 nm (A₂₆₀) | Absorbance at 285 nm (A₂₈₅) |

| 0 | 0.850 | 0.050 |

| 10 | 0.680 | 0.225 |

| 20 | 0.510 | 0.400 |

| 30 | 0.340 | 0.575 |

| 40 | 0.170 | 0.750 |

| 50 | 0.085 | 0.835 |

| 60 | 0.040 | 0.870 |

Table 2: Illustrative data from a UV-Vis spectroscopic study monitoring the hydrolysis of 3',4'-Dichloroformanilide to 3,4-dichloroaniline. The decrease in A₂₆₀ signifies the consumption of the reactant, while the increase in A₂₈₅ reflects the formation of the product.

In many research applications, UV-Vis detection is coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). scielo.brscielo.br An HPLC-UV system physically separates the compounds in the mixture before they pass through the UV-Vis detector, allowing for highly accurate, simultaneous quantification of the parent compound and its various transformation products, even in complex matrices. scielo.br

Theoretical and Computational Chemistry in the Study of 3 ,4 Dichloroformanilide

Quantum Chemical Investigations of Molecular Structure and Electronic States of N-Formyl Anilides

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-formyl anilides, including 3',4'-dichloroformanilide. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a multi-electron system can be determined from its electron density. wikipedia.org For 3',4'-dichloroformanilide, DFT calculations can provide valuable information about its electronic properties.

DFT calculations can be employed to determine key electronic parameters of 3',4'-dichloroformanilide. These parameters, summarized in the table below, are crucial for understanding the molecule's reactivity and stability. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap ($\Delta E$) | $E_{LUMO} - E_{HOMO}$ | 5.6 eV |

| Ionization Potential (I) | Energy required to remove an electron ($\approx -E_{HOMO}$) | 6.8 eV |

| Electron Affinity (A) | Energy released when an electron is added ($\approx -E_{LUMO}$) | 1.2 eV |

| Global Hardness ($\eta$) | Resistance to change in electron distribution ($\approx (I-A)/2$) | 2.8 eV |

| Global Softness (S) | Reciprocal of global hardness ($1/\eta$) | 0.36 eV⁻¹ |

| Electronegativity ($\chi$) | Ability to attract electrons ($\approx (I+A)/2$) | 4.0 eV |

| Dipole Moment ($\mu$) | Measure of the polarity of the molecule | 3.5 D |

Note: The values in this table are representative and would be specifically calculated for 3',4'-dichloroformanilide using a chosen DFT functional and basis set.

DFT can also be used to generate electron density maps and molecular electrostatic potential (MEP) maps. For 3',4'-dichloroformanilide, an MEP map would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Ab Initio Calculations for Conformational Analysis and Stability Predictions

Ab initio calculations, which are based on first principles without the use of empirical data, are instrumental in studying the conformational landscape of N-formyl anilides. core.ac.uk These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be used to determine the relative stabilities of different conformers of 3',4'-dichloroformanilide. nsf.gov

For N-formyl anilides, a key conformational feature is the rotation around the N-C(aryl) bond and the amide C-N bond, leading to different spatial arrangements of the formyl group relative to the dichlorophenyl ring. core.ac.uk Ab initio calculations can predict the energy barriers for these rotations and identify the most stable conformers. acs.org The relative energies of different conformers, such as the cis and trans isomers with respect to the amide bond, can be calculated to predict their population distribution at a given temperature. core.ac.uk

A potential energy surface scan can be performed by systematically varying the dihedral angles of interest and calculating the energy at each point. The results of such an analysis for 3',4'-dichloroformanilide would reveal the low-energy conformations and the transition states connecting them.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

|---|---|---|---|

| Global Minimum | 0.00 | $\tau_1$ (C-C-N-C), $\tau_2$ (C-N-C=O) | >95 |

| Local Minimum 1 | 2.5 | ... | <5 |

| Transition State 1 | 5.8 | ... | - |

Note: This table represents a hypothetical output for a conformational analysis of 3',4'-dichloroformanilide. The specific values for dihedral angles and relative energies would be determined from the calculations.

Computational Modeling of Reaction Mechanisms and Pathways Involving 3',4'-Dichloroformanilide

Computational modeling is a powerful tool for investigating the chemical transformations that 3',4'-dichloroformanilide can undergo. numberanalytics.com

Elucidating Organic Reaction Mechanisms, including Formylation and Derivatization

Computational methods can be used to model the reaction pathways for the synthesis and derivatization of 3',4'-dichloroformanilide. For instance, the formylation of 3,4-dichloroaniline (B118046) with formic acid can be studied to understand the reaction mechanism. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. numberanalytics.com

This approach allows for the determination of activation energies, which are crucial for understanding reaction rates. Different proposed mechanisms can be evaluated by comparing their calculated energy barriers, with the pathway having the lowest barrier being the most likely. researchgate.net For example, the mechanism of a reaction can be examined to determine if it proceeds through a concerted or a stepwise pathway. numberanalytics.com

Predicting Biotransformation Routes and Identifying Potential Metabolic Intermediates

Computational models are increasingly used to predict the metabolism of xenobiotics like 3',4'-dichloroformanilide. frontiersin.orgcam.ac.uk These models can identify potential sites of metabolism on the molecule and predict the structures of the resulting metabolites. nih.gov This is particularly valuable in the early stages of chemical assessment, as it can help to identify potentially reactive or toxic metabolites without the need for extensive experimental testing. cam.ac.uk

Rule-based systems and machine learning models, trained on large datasets of known metabolic reactions, can be used to predict the biotransformation of 3',4'-dichloroformanilide. rsc.org These models can predict phase I reactions (e.g., hydroxylation, N-deformylation) and phase II reactions (e.g., glucuronidation, sulfation). For 3',4'-dichloroformanilide, likely sites of metabolism would include the aromatic ring (hydroxylation) and the formyl group (hydrolysis).

| Parent Compound | Predicted Biotransformation | Potential Metabolic Intermediate |

|---|---|---|

| 3',4'-Dichloroformanilide | Aromatic Hydroxylation | 3',4'-Dichloro-5'-hydroxyformanilide |

| N-Deformylation (Hydrolysis) | 3,4-Dichloroaniline | |

| Arene Epoxidation | 3',4'-Dichloroformanilide-epoxide |

Note: The metabolites listed are hypothetical predictions based on common metabolic pathways for similar compounds.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For 3',4'-dichloroformanilide, MD simulations can provide insights into its behavior in condensed phases, such as in solution or in a crystalline state, by modeling the intermolecular interactions. researchgate.net

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic evolution of the system. nih.gov This allows for the study of properties such as solvation, diffusion, and the formation of intermolecular hydrogen bonds. For 3',4'-dichloroformanilide in a solvent like water or an organic solvent, MD simulations can reveal how the solvent molecules arrange themselves around the solute and the strength of these interactions. researchgate.net

Simulations of 3',4'-dichloroformanilide in the solid state can be used to understand its crystal packing and the nature of the intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the amide proton and the carbonyl oxygen, that hold the crystal lattice together.

Prediction of Spectroscopic Signatures for Supporting Experimental Analytical Data

Computational chemistry enables the in silico prediction of various spectroscopic data, including vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Visible) spectra. These theoretical spectra can be used to assign experimental bands, confirm molecular structures, and understand the electronic transitions occurring within the molecule.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis is a cornerstone of computational spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net These calculations are typically performed using DFT methods, such as B3LYP, often paired with a suitable basis set like 6-311++G(d,p). researchgate.netnih.gov

For 3',4'-Dichloroformanilide, the predicted vibrational spectrum would exhibit characteristic bands corresponding to the vibrations of its functional groups. By analogy with computational studies on dichloroanilines and N-(phenyl)-2,2-dichloroacetamide, the following assignments can be anticipated researchgate.netscribd.com:

N-H Stretching: The N-H stretching vibration is sensitive to hydrogen bonding and its electronic environment. In a theoretical study of dichloroanilines, N-H stretching modes were calculated to be in the region of 3400-3500 cm⁻¹. researchgate.net For 3',4'-Dichloroformanilide, a similar range would be expected for the N-H stretch of the formamide (B127407) group.

C=O Stretching: The carbonyl (C=O) stretching vibration of the amide group is typically a strong band in the IR spectrum. For related acetanilide (B955) derivatives, this band is predicted and observed around 1650-1700 cm⁻¹. scribd.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the dichlorinated phenyl ring are expected to appear above 3000 cm⁻¹. researchgate.net

C-N Stretching: The stretching of the C-N bond of the amide linkage would likely be in the 1200-1400 cm⁻¹ region.

C-Cl Stretching: The vibrations involving the carbon-chlorine bonds are typically found in the lower frequency region of the spectrum, generally below 800 cm⁻¹.

The table below illustrates a hypothetical set of predicted vibrational frequencies for 3',4'-Dichloroformanilide, based on data from analogous compounds studied computationally.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| N-H Stretch | ~3450 | Medium |

| Aromatic C-H Stretch | ~3100 - 3050 | Medium to Weak |

| C=O Stretch (Amide I) | ~1680 | Strong |

| C-N Stretch / N-H Bend (Amide II) | ~1530 | Medium |

| Aromatic C=C Stretch | ~1600, ~1480 | Medium |

| C-Cl Stretch | ~750, ~680 | Strong |

This table is illustrative and based on computational data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is another powerful application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the isotropic magnetic shielding constants for each nucleus. faccts.de These can then be converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). faccts.de

For 3',4'-Dichloroformanilide, the predicted ¹H and ¹³C NMR spectra would be crucial for its structural confirmation.

¹H NMR: The proton on the formyl group (-CHO) would be expected to have a distinct chemical shift. The protons on the dichlorinated aromatic ring would exhibit a specific splitting pattern and chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the formamido group. The N-H proton signal would also be present, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon atoms of the dichlorophenyl ring would have their chemical shifts determined by the substitution pattern. The carbonyl carbon of the formamide group would resonate at a characteristic downfield position.

The following table provides predicted ¹³C and ¹H NMR chemical shifts for 3',4'-Dichloroformanilide, estimated from data for related structures. scielo.brrsc.org

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~160 | H-C=O | ~8.3 |

| C-1' | ~138 | H-N | ~8.5 |

| C-2' | ~122 | H-2' | ~7.8 |

| C-3' | ~132 | H-5' | ~7.5 |

| C-4' | ~128 | H-6' | ~7.6 |

| C-5' | ~120 | ||

| C-6' | ~118 |

This table is illustrative and based on computational data for analogous compounds.

UV-Visible Spectroscopy

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govnm-aist.ac.tz It allows for the calculation of the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of 3',4'-Dichloroformanilide is expected to be characterized by π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms of the formamide group. nm-aist.ac.tz The presence of chlorine substituents and the formamido group on the phenyl ring will influence the position and intensity of the absorption maxima (λ_max). Computational studies on similar aromatic compounds can provide an estimation of these transitions. researchgate.netnm-aist.ac.tz

| Transition Type | Predicted λ_max (nm) | Associated Orbitals (Hypothetical) |

| π → π | ~250-270 | HOMO → LUMO |

| n → π | ~290-310 | HOMO-1 → LUMO |

This table is illustrative and based on computational data for analogous compounds.

By combining these theoretical predictions with experimental data, a much more detailed and reliable characterization of 3',4'-Dichloroformanilide can be achieved. The computational results not only help in the assignment of spectral features but also provide a deeper understanding of the molecule's electronic structure and properties.

Synthetic Utility and Derivative Chemistry of 3 ,4 Dichloroformanilide

3',4'-Dichloroformanilide as a Precursor in the Synthesis of Complex Organic Molecules

The synthesis of intricate organic molecules is a cornerstone of modern chemistry, with applications spanning pharmaceuticals, materials science, and agrochemicals. solubilityofthings.comnih.govlkouniv.ac.in The process is a complex interplay of strategic planning, precise execution, and detailed analysis, often beginning with carefully selected precursor molecules. solubilityofthings.com 3',4'-Dichloroformanilide serves as a valuable starting material in the multi-step synthesis of various complex organic structures due to the reactivity of its functional groups.

Applications in the Synthesis of Substituted Pyrido[3,2-d]pyrimidine (B1256433) Systems

A plausible, though not explicitly documented, synthetic route could involve the initial conversion of 3',4'-dichloroformanilide to a corresponding aminopyridine derivative. This transformation would likely require several steps, such as the introduction of a cyano group and subsequent ring closure reactions. Once the appropriately substituted aminopyridine is formed, it can undergo cyclization with a variety of reagents to form the desired pyrido[3,2-d]pyrimidine core. The specific substituents on the final product would be determined by the nature of the starting materials and the reaction conditions employed. researchgate.net

Incorporation into Inhibitor Research for Dihydrofolate Reductase Enzymes

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a key target for the development of therapeutic agents, particularly in cancer and infectious diseases. eco-vector.comcancernetwork.comebi.ac.uk DHFR inhibitors work by blocking the active site of the enzyme, thereby preventing the reduction of dihydrofolate to tetrahydrofolate, a vital step in cellular metabolism. cancernetwork.comebi.ac.uk Many known DHFR inhibitors feature a diaminopyrimidine or a related heterocyclic scaffold, which mimics the binding of the natural substrate. eco-vector.comresearchgate.net

The potential incorporation of the 3',4'-dichlorophenyl moiety from 3',4'-dichloroformanilide into DHFR inhibitors could be a strategic approach to enhance binding affinity and selectivity. The dichlorinated phenyl ring can engage in favorable hydrophobic and van der Waals interactions within the enzyme's active site. nih.gov A hypothetical synthetic pathway could involve the transformation of 3',4'-dichloroformanilide into a molecule containing a key pharmacophore for DHFR inhibition, such as a 2,4-diaminopyrimidine (B92962) ring. This would likely involve a series of reactions to first construct the pyrimidine (B1678525) ring and then introduce the necessary amino groups. The final inhibitor molecule would thus feature the 3,4-dichlorophenyl group appended to the heterocyclic core, potentially leading to novel and potent DHFR inhibitors. nih.gov

| Compound Class | Synthetic Application | Key Intermediate from 3',4'-Dichloroformanilide |

| Pyrido[3,2-d]pyrimidines | Building blocks for complex heterocyclic systems | Substituted aminopyridine |

| DHFR Inhibitors | Therapeutic agents targeting the DHFR enzyme | 3,4-Dichlorophenyl-substituted pyrimidine |

Chemical Modifications and Derivatization Strategies of the N-Formyl Anilide Moiety

The N-formyl anilide moiety of 3',4'-dichloroformanilide presents multiple avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can target the nitrogen atom of the formyl group or the dichlorinated aromatic ring.

N-Alkylation and N-Acylation Reactions and their Synthetic Outcomes

N-alkylation and N-acylation of the amide nitrogen in 3',4'-dichloroformanilide can lead to the formation of N-substituted derivatives with altered chemical and physical properties. rsc.orgnih.gov

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically carried out using an alkylating agent, such as an alkyl halide or a tosylate, in the presence of a base. beilstein-journals.org The choice of base and solvent system can significantly influence the regioselectivity of the reaction, especially in cases where multiple reactive sites exist. beilstein-journals.org For 3',4'-dichloroformanilide, N-alkylation would yield the corresponding N-alkyl-N-(3,4-dichlorophenyl)formamide. These derivatives could exhibit different biological activities or serve as intermediates for further synthetic transformations. nih.gov

N-Acylation: This process introduces an acyl group to the nitrogen atom, forming an N-acyl-N-(3,4-dichlorophenyl)formamide. Acylating agents such as acid chlorides or anhydrides are commonly used. researchgate.net N-acylation can be a crucial step in the synthesis of more complex molecules, providing a means to introduce various functional groups and build molecular complexity.

| Reaction Type | Reagents | Product | Potential Synthetic Utility |

| N-Alkylation | Alkyl halides, Tosylates, Base | N-Alkyl-N-(3,4-dichlorophenyl)formamide | Synthesis of novel bioactive compounds, Intermediates for further functionalization |

| N-Acylation | Acid chlorides, Anhydrides | N-Acyl-N-(3,4-dichlorophenyl)formamide | Introduction of diverse functional groups, Building blocks for complex molecules |

Functionalization Reactions Involving the Dichlorinated Aromatic Ring System

The dichlorinated aromatic ring of 3',4'-dichloroformanilide is susceptible to various functionalization reactions, primarily through electrophilic aromatic substitution. beilstein-journals.org However, the presence of two deactivating chloro groups and the formamido group makes the ring electron-deficient, thus requiring harsh reaction conditions for substitution to occur. The directing effects of the substituents will guide the position of the incoming electrophile. The chlorine atoms are ortho-, para-directing, while the formamido group is also ortho-, para-directing. This would likely lead to substitution at the 2' or 6' positions.

Common functionalization reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Further halogenation of the ring.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although these are often difficult on highly deactivated rings. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions could also be employed to introduce new carbon-carbon or carbon-heteroatom bonds, though this would likely require prior conversion of the chloro substituents to more reactive groups or direct C-H activation. nih.gov

Structure-Reactivity Relationships in Related Dichloroanilides and Formamides

The reactivity of dichloroanilides and their formamide (B127407) derivatives is intrinsically linked to their molecular structure. scribd.comuniversiteitleiden.nl Key factors influencing reactivity include the electronic effects of the substituents on the aromatic ring and the nature of the amide functionality. nih.govnih.govrsc.org

The formyl group attached to the nitrogen atom further influences the electronic properties of the molecule. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, reducing its availability to participate in resonance with the aromatic ring. This delocalization also affects the reactivity of the amide bond itself.

Broader Research Implications and Future Trajectories

Advancements in Sustainable Chemical Synthesis Methodologies Utilizing Formanilides

The chemical industry is increasingly shifting towards sustainable practices, with a focus on developing greener and more efficient synthesis routes. cypris.ainih.gov Formanilides, including 3',4'-Dichloroformanilide, are at the forefront of this movement, serving as key intermediates in the synthesis of a wide range of valuable products. vulcanchem.comuva.nl

Recent research has highlighted several innovative approaches to formanilide (B94145) synthesis that align with the principles of green chemistry:

Electrochemical Synthesis: Electrochemical methods offer a transformative approach to chemical synthesis by enabling precise, energy-efficient transformations. uva.nl Researchers have successfully demonstrated the electrochemical N-formylation of amines using methanol (B129727) as both a reagent and solvent, facilitated by a simple glassy carbon electrode. uva.nl This method avoids the use of metal catalysts and opens up new avenues for the sustainable production of formamides. uva.nl

Catalytic Dehydrogenation: The catalytic dehydrogenation of formamides to isocyanates presents a promising route for the synthesis of ureas and polyureas. rsc.org This process, which can be catalyzed by transition metal complexes, offers a more environmentally friendly alternative to traditional methods that often rely on hazardous reagents. rsc.org

CO2 as a C1 Feedstock: The utilization of carbon dioxide as a C1 building block for the synthesis of formamides is a key area of research in sustainable chemistry. acs.org This approach not only helps to mitigate greenhouse gas emissions but also provides a renewable source of carbon for chemical production. acs.org

These advancements in sustainable synthesis methodologies are not only revolutionizing the production of formanilides but are also paving the way for a more environmentally responsible chemical industry. cypris.ainih.gov

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Environmental Biogeochemistry

The intersection of synthetic organic chemistry and environmental biogeochemistry is a rapidly growing field of research, driven by the need to understand the fate and impact of synthetic compounds in the environment. utexas.eduuis.no Dichloroformanilides, such as 3',4'-Dichloroformanilide, serve as important model compounds for studying the complex interactions between man-made chemicals and natural systems. vulcanchem.com

Key areas of interdisciplinary research include:

Biodegradation and Biotransformation: Understanding the microbial degradation and transformation of halogenated anilines is crucial for assessing their environmental persistence and toxicity. researchgate.netresearchgate.net Research has shown that microorganisms can dehalogenate these compounds, making them more susceptible to further degradation. researchgate.net

Environmental Fate and Transport: The widespread occurrence of halogenated hydrocarbons in various environmental compartments necessitates a thorough understanding of their transport and fate. researchgate.net Factors such as sorption to soil and sediment, as well as atmospheric transport, play a significant role in their distribution. researchgate.net

Biogeochemical Cycling: The biogeochemical cycling of halogens is a complex process that is influenced by both natural and anthropogenic sources of halogenated compounds. researchgate.netresearchgate.net Research in this area aims to elucidate the mechanisms that control the transformation and movement of these compounds in the environment. researchgate.netresearchgate.net

This interdisciplinary approach is essential for developing effective strategies for the remediation of contaminated sites and for designing new chemicals that are less harmful to the environment. uis.noansp.org

Emerging Computational Tools and Their Application to Complex Chemical and Environmental Systems

Computational chemistry has become an indispensable tool for studying complex chemical and environmental systems, providing insights that are often difficult to obtain through experimental methods alone. solubilityofthings.comfalconediting.com The application of these tools to the study of dichloroformanilides is helping to unravel their properties, reactivity, and environmental behavior. researchgate.net

Some of the key computational tools and their applications include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): QM and DFT methods are used to predict the electronic structure, geometry, and reactivity of molecules. longdom.org These methods have been employed to study the hydrolysis of formanilides and to understand the effect of substituents on their reactivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules and their interactions with their environment. fiveable.me These simulations can provide insights into the transport and fate of pollutants in environmental systems.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the biological activity and toxicity of chemicals based on their molecular structure. longdom.orgnih.gov These models are valuable for assessing the potential risks of new and existing chemicals. nih.gov

The continued development and application of these computational tools will undoubtedly lead to a deeper understanding of the chemistry and environmental fate of dichloroformanilides and other complex chemical systems. eurekalert.org

Unexplored Research Avenues and Persistent Challenges in the Chemistry and Environmental Fate of Dichloroformanilides

Despite significant progress in the study of dichloroformanilides, several research avenues remain unexplored, and persistent challenges need to be addressed.

Formation of Transformation Products: While the primary degradation pathways of some dichloroanilines have been identified, the formation and fate of various transformation products, such as azoxybenzenes and bound residues, are not fully understood. researchgate.nettandfonline.com Long-term studies are needed to assess the environmental significance of these products. tandfonline.com

Toxicity of Metabolites: The toxicity of the various metabolites of dichloroformanilides is an area that requires further investigation. While some studies have identified less toxic metabolites, a comprehensive toxicological profile of all transformation products is lacking. researchgate.net

Combined Effects: The environmental impact of dichloroformanilides may be influenced by their interaction with other pollutants. Research on the combined effects of these chemical mixtures is essential for a realistic assessment of their environmental risk.

Analytical Methods: The development of more sensitive and selective analytical methods is crucial for detecting and quantifying dichloroformanilides and their transformation products at environmentally relevant concentrations. vulcanchem.comresearchgate.net

Addressing these unexplored research avenues and persistent challenges will be critical for a comprehensive understanding of the environmental chemistry and toxicology of dichloroformanilides.

Q & A

Q. What are the standard analytical techniques for characterizing 3',4'-Dichloroformanilide, and how can purity be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural integrity by analyzing chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A retention time comparison with certified standards is critical .

- Melting Point Analysis: Validate crystalline purity via differential scanning calorimetry (DSC) or capillary methods (reported mp: 121–124°C) .

Q. What synthetic routes are optimal for laboratory-scale preparation of 3',4'-Dichloroformanilide?

Methodological Answer:

- Acylation of 3,4-Dichloroaniline: React 3,4-dichloroaniline with acetyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Yield Optimization: Purify via recrystallization from ethanol/water (70:30 v/v), achieving yields of 75–85%. Impurities (e.g., unreacted aniline) can be removed by activated charcoal treatment .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of 3',4'-Dichloroformanilide be systematically resolved?

Methodological Answer:

- Meta-Analysis Framework: Compile data from EPA ToxCast, NIH RePORTER, and ATSDR profiles. Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .

- Controlled Degradation Studies: Conduct photolysis (UV light, λ = 300–400 nm) and hydrolysis (pH 5–9) experiments. Use LC-MS/MS to identify degradation products (e.g., dichloroaniline derivatives) and quantify half-lives .

Q. What experimental designs are recommended to elucidate the metabolic pathways of 3',4'-Dichloroformanilide in soil microbiota?

Methodological Answer:

- Isotopic Tracer Studies: Synthesize -labeled 3',4'-Dichloroformanilide to track metabolite formation via GC-MS. Compare with unlabeled controls to distinguish biotic vs. abiotic pathways .

- Metagenomic Profiling: Extract DNA from soil samples post-incubation and perform 16S rRNA sequencing to correlate microbial diversity with degradation rates .

Q. How should researchers address discrepancies in reported cytotoxicity mechanisms of 3',4'-Dichloroformanilide in mammalian cell lines?

Methodological Answer:

- Dose-Response Validation: Replicate studies across multiple cell lines (e.g., HepG2, HEK293) using standardized MTT assays. Normalize data to cell viability controls (e.g., DMSO vehicle) .

- Oxidative Stress Profiling: Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and correlate with glutathione depletion. Cross-validate using transcriptomic analysis (e.g., Nrf2 pathway activation) .

Data Contradiction & Validation Strategies

Q. What statistical approaches are effective for reconciling variability in reported LogP values for 3',4'-Dichloroformanilide?

Methodological Answer:

- QSAR Modeling: Use software like EPI Suite to predict LogP (estimated ~3.1) and compare with experimental shake-flask method values. Outliers may indicate measurement errors (e.g., pH-dependent ionization) .

- Interlaboratory Reproducibility: Collaborate with independent labs to standardize protocols (e.g., OECD Guideline 117) and calculate consensus LogP via robust regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.